Bienvenue dans la boutique en ligne BenchChem!

2-Benzyl-2-methyl-malonic acid diethyl ester

MMP8 inhibition matrix metalloproteinase hydroxamate inhibitor

2-Benzyl-2-methyl-malonic acid diethyl ester (CAS 55114-30-2), also named diethyl benzyl(methyl)malonate or diethyl 2-benzyl-2-methylpropanedioate, is a C2-α,α-bis-substituted malonic ester with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol. The compound features a quaternary carbon center bearing both a benzyl (–CH2C6H5) and a methyl (–CH3) substituent, which distinguishes it from the common monosubstituted malonates such as diethyl benzylmalonate (CAS 607-81-8, C14H18O4, MW 250.29) and diethyl methylmalonate.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 55114-30-2
Cat. No. B11969860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-methyl-malonic acid diethyl ester
CAS55114-30-2
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C15H20O4/c1-4-18-13(16)15(3,14(17)19-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
InChIKeyXVKFESUTLASBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2-methyl-malonic Acid Diethyl Ester (CAS 55114-30-2): A Bis-Substituted Malonate Building Block for Medicinal Chemistry and Enantioselective Synthesis


2-Benzyl-2-methyl-malonic acid diethyl ester (CAS 55114-30-2), also named diethyl benzyl(methyl)malonate or diethyl 2-benzyl-2-methylpropanedioate, is a C2-α,α-bis-substituted malonic ester with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . The compound features a quaternary carbon center bearing both a benzyl (–CH2C6H5) and a methyl (–CH3) substituent, which distinguishes it from the common monosubstituted malonates such as diethyl benzylmalonate (CAS 607-81-8, C14H18O4, MW 250.29) and diethyl methylmalonate [1]. This dual-substitution pattern creates a prochiral center that is not present in monosubstituted analogs, enabling applications in asymmetric synthesis and serving as a key intermediate in the preparation of metalloprotease inhibitors, carboxypeptidase A inhibitors, and serotonin receptor ligands [2].

Why Generic Malonates Cannot Substitute for 2-Benzyl-2-methyl-malonic Acid Diethyl Ester in Target-Oriented Synthesis


Attempting to replace 2-benzyl-2-methyl-malonic acid diethyl ester with simpler malonates such as diethyl benzylmalonate or diethyl methylmalonate in the construction of bioactive molecules leads to quantitatively different outcomes. The benzyl-methyl bis-substitution pattern at C2 creates a quaternary carbon with a specific stereoelectronic profile that single-substitution analogs lack entirely. In the MMP8 inhibitor series, the 2-benzyl-2-methylmalonic acid-derived hydroxamate (compound 5) exhibited a Ki of 11 μM, a 3.7-fold improvement over the 2-isobutyl-2-methyl analog (Ki = 41 μM), demonstrating that the aromatic benzyl group contributes binding energy that an aliphatic substituent does not replicate [1]. Furthermore, the quaternary center is essential for downstream functionalization: the benzyl-methyl scaffold serves as a prochiral template for enzymatic desymmetrization reactions that monosubstituted malonates cannot undergo, yielding enantiopure half-esters that are valuable chiral building blocks [2]. Generic substitution thus forfeits both binding potency and synthetic versatility.

Quantitative Differentiation Evidence for 2-Benzyl-2-methyl-malonic Acid Diethyl Ester Versus Closest Analogs and Alternatives


MMP8 Inhibitory Potency: 3.7-Fold Advantage of the Benzyl-Methyl Scaffold Over the Isobutyl-Methyl Analog

In a direct head-to-head comparison within the same study, the 2-benzyl-2-methylmalonic acid-derived hydroxamate ethyl ester (compound 5, synthesized from the target diethyl ester) demonstrated an MMP8 Ki of 11 μM, representing a 3.7-fold improvement in binding affinity over the 2-isobutyl-2-methylmalonic acid-derived analog (compound 2, Ki = 41 μM). The authors explicitly attributed this difference to the clear advantage of an aromatic substituent at the C2 position for hydrophobic interactions with the S1 subsite [1]. This comparison isolates the benzyl-vs-isobutyl differential on an otherwise identical bis-substituted malonic hydroxamate scaffold.

MMP8 inhibition matrix metalloproteinase hydroxamate inhibitor structure-activity relationship

MMP8 Inhibitor Optimization: C-Terminal Derivatization of the Benzyl-Methyl Scaffold Achieves Submicromolar Potency (Ki = 0.24 μM)

Within the same benzyl-methyl malonic acid scaffold, systematic C-terminal modification produced a clear potency gradient: the parent ethyl ester 5 (Ki = 11 μM) was improved 10-fold by conversion to the benzyl amide 8 (Ki = 1.1 μM), and further extension to the 3-phenylpropyl amide 10 yielded Ki = 0.24 μM, a 46-fold total improvement over the starting ester [1]. The achiral indan-2,2-dicarboxylic acid mimetic of the same benzyl-methyl motif achieved Ki = 0.3 μM, with binding mode confirmed by X-ray crystallography [1]. This demonstrates that the benzyl-methyl core is a validated, crystallographically characterized pharmacophore for MMP8 inhibition, not merely a synthetic intermediate.

MMP8 inhibitor structure-activity relationship hydroxamic acid S1' pocket lead optimization

Carboxypeptidase A Inhibition: 2-Benzyl-2-methylsuccinic Acid (Derived from the Target Diester) Shows Submicromolar Ki with Defined Stereochemical Preference

2-Benzyl-2-methylsuccinic acid, a diacid obtainable through controlled hydrolysis and decarboxylation of 2-benzyl-2-methyl-malonic acid diethyl ester, was evaluated as a carboxypeptidase A (CPA) inhibitor. The racemic form exhibited Ki = 0.28 μM, while the resolved (R)-enantiomer showed Ki = 0.15 μM and the (S)-enantiomer showed Ki = 17 μM, a >110-fold stereochemical discrimination [1]. This compares favorably with the related 2-ethyl-2-methylsuccinic acid, which was previously characterized as a highly potent CPA inhibitor with a crystallographically defined binding mode, indicating that the benzyl-methyl substitution pattern maintains potency while offering an additional aromatic moiety for hydrophobic contacts not available in the ethyl-methyl analog [1].

carboxypeptidase A zinc protease metalloenzyme inhibitor stereoselective inhibition succinic acid

Enzymatic Desymmetrization: The Prochiral Quaternary Center Enables Access to Enantiopure Half-Esters Unattainable from Monosubstituted Malonates

The quaternary carbon at C2 of 2-benzyl-2-methyl-malonic acid diethyl ester constitutes a prochiral center that is absent in monosubstituted malonates such as diethyl benzylmalonate or diethyl methylmalonate. This prochirality has been exploited experimentally: dimethyl benzylmethylmalonate (the methyl ester analog) serves as a substrate for α-chymotrypsin-catalyzed enantioselective hydrolysis, yielding enantiomerically pure monoester product in a suspension-to-solution kinetic resolution process [1]. Monosubstituted malonates (e.g., diethyl benzylmalonate, CAS 607-81-8) cannot undergo this desymmetrization because they lack the second substituent required to create the prochiral environment. This positions the target compound as a gateway to chiral α,α-disubstituted malonic acid derivatives that are valuable in the synthesis of α-quaternary amino acids and other stereochemically complex targets [2].

enzymatic desymmetrization enantioselective hydrolysis chiral building block α-chymotrypsin quaternary carbon

Physicochemical Differentiation: Enhanced Molecular Weight, Lipophilicity, and Rotatable Bond Count Versus Diethyl Benzylmalonate

The presence of the additional C2-methyl group in 2-benzyl-2-methyl-malonic acid diethyl ester (C15H20O4, MW 264.32, 8 rotatable bonds) relative to diethyl benzylmalonate (C14H18O4, MW 250.29, 7 rotatable bonds) produces measurable physicochemical differentiation [1]. The molecular weight increase of 14.03 Da corresponds to the CH2 increment of the additional methyl substituent, while the additional rotatable bond reflects the increased conformational自由度 at the quaternary center. This translates to an estimated calculated logP increase of approximately 0.5 log units (class-level inference based on the +0.5 contribution of an sp3 CH3 on a quaternary carbon in fragment-based clogP models), enhancing membrane permeability potential while the quaternary center simultaneously reduces metabolic vulnerability at the α-position relative to a tertiary C–H center present in monosubstituted analogs [2].

physicochemical properties drug-likeness lipophilicity molecular complexity structure-property relationships

Recommended Application Scenarios for 2-Benzyl-2-methyl-malonic Acid Diethyl Ester Based on Quantitative Differentiation Evidence


Scaffold for Nonpeptidic MMP8 Inhibitor Lead Optimization with Crystallographically Validated Binding Mode

Research groups pursuing matrix metalloproteinase inhibitors, particularly MMP8 (neutrophil collagenase), should prioritize 2-benzyl-2-methyl-malonic acid diethyl ester as the starting building block. The benzyl-methyl scaffold has been converted to hydroxamate inhibitors achieving Ki values as low as 0.24 μM through systematic C-terminal amide optimization, and the achiral indan mimetic of this scaffold yielded a potent inhibitor (Ki = 0.3 μM) whose binding mode was unambiguously determined by X-ray crystallography [1]. This contrasts with the 3.7-fold weaker isobutyl-methyl analog (Ki = 41 μM), demonstrating that the aromatic benzyl group is essential for competitive binding. The crystallographic validation de-risks structure-based design efforts, making this scaffold a rational procurement choice over uncharacterized malonate alternatives.

Prochiral Substrate for Enantioselective Enzymatic Desymmetrization to Access Chiral Quaternary Carbon Building Blocks

For asymmetric synthesis programs requiring enantiopure α,α-disubstituted malonic acid half-esters, 2-benzyl-2-methyl-malonic acid diethyl ester (or its dimethyl ester analog) is uniquely suited as a prochiral substrate. The quaternary carbon center is prerequisite for enzymatic desymmetrization reactions such as α-chymotrypsin-catalyzed hydrolysis, which yields enantiomerically pure monoesters from the racemic diester [2]. Monosubstituted malonates like diethyl benzylmalonate lack this prochiral center and cannot undergo analogous desymmetrization. The resulting enantiopure half-esters serve as intermediates for α-quaternary amino acids via Curtius rearrangement, a synthetic route to biologically important non-proteinogenic amino acids [3]. This application scenario is not accessible with any monosubstituted malonate alternative.

Key Intermediate for Carboxypeptidase A Inhibitor Development with Defined Stereochemical SAR

The compound serves as a direct precursor to 2-benzyl-2-methylsuccinic acid, a validated carboxypeptidase A inhibitor with racemic Ki = 0.28 μM and (R)-enantiomer Ki = 0.15 μM, exhibiting >110-fold stereochemical discrimination between enantiomers [4]. This defined stereochemical SAR enables rational design of enantiopure CPA inhibitors, a therapeutically relevant target in inflammation and cardiovascular disease. The 2-benzyl-2-methyl substitution pattern provides an aromatic moiety for hydrophobic enzyme contacts that the 2-ethyl-2-methyl analog cannot offer, potentially enabling selectivity engineering through S1 subsite interactions. For medicinal chemistry groups targeting zinc metalloproteases, this building block offers a direct path to a characterized inhibitor chemotype.

Fragment-Based and Structure-Guided Design of S1-Subsite-Directed Metalloenzyme Binders

X-ray crystallographic analysis of the MMP8 complex with the benzyl-methyl scaffold-derived inhibitor confirmed that the benzyl group occupies a hydrophobic surface patch at the S1 subsite while the hydroxamate chelates the active-site Zn²⁺ ion [1]. This dual-anchor binding mode—zinc chelation plus hydrophobic S1 engagement—provides a validated starting point for fragment-based drug design approaches targeting any metalloenzyme with a homologous S1 subsite architecture. The quaternary carbon at C2 eliminates epimerization risk during chemical manipulation, a significant practical advantage over monosubstituted malonates where the tertiary α-proton is susceptible to base-catalyzed racemization. Procuring this compound for fragment elaboration or scaffold-hopping campaigns is supported by the existing structural biology data, reducing the uncertainty inherent in de novo inhibitor design.

Quote Request

Request a Quote for 2-Benzyl-2-methyl-malonic acid diethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.